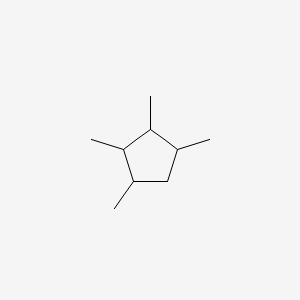
1,2,3,4-Tetramethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of hydrogen atoms with methyl groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
1,2,3,4-Tetramethylcyclopentane is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying the effects of methyl substitution on cyclopentane’s chemical properties.
Biology: The compound is used in biochemical studies to understand the interactions of methylated cyclopentane derivatives with biological molecules.
Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is employed in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with various molecular targets and pathways. The presence of four methyl groups influences the compound’s reactivity and binding affinity to different substrates. In biochemical studies, it has been observed that the compound can modulate enzyme activity and receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetramethylcyclopentane can be compared with other methylated cyclopentane derivatives, such as:
- 1,1,3,4-Tetramethylcyclopentane
- 1,2,3,4-Tetramethylcyclohexane
- 1,2,3,4-Tetramethylcyclopentadiene
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical and physical properties compared to its analogs. For instance, the compound exhibits different boiling and melting points, solubility, and reactivity patterns, making it a valuable subject for comparative studies in organic chemistry.
Properties
CAS No. |
2532-67-4 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
InChI Key |
INYXDKODFMWKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


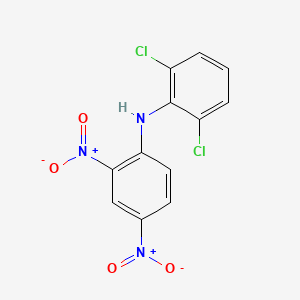
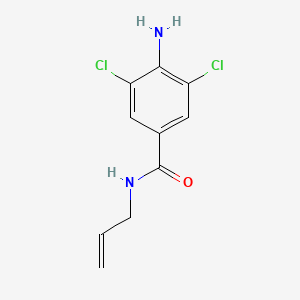

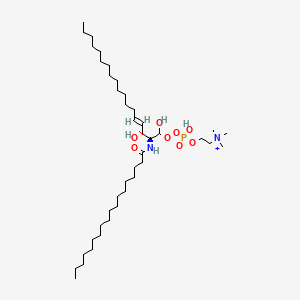

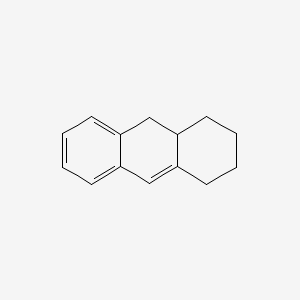
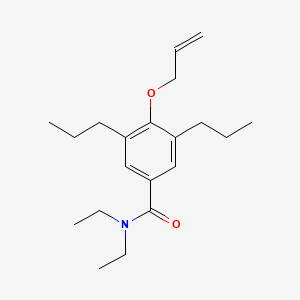
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
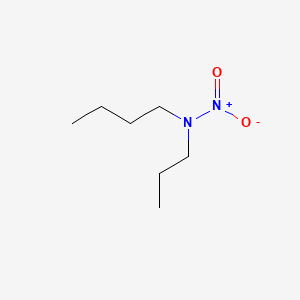
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)

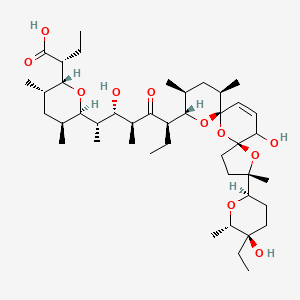
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
